![molecular formula C32H30N2O2 B12529522 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] CAS No. 820972-47-2](/img/structure/B12529522.png)
2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] is an organic compound with the molecular formula C32H30N2O2. It is known for its application as a fluorescent brightener, particularly in the enhancement of the brightness and whiteness of synthetic fibers and plastic products . This compound is characterized by its complex structure, which includes a naphthalene core and benzoxazole units, making it a valuable material in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] typically involves the condensation of naphthalene derivatives with benzoxazole precursors. One common method includes the reaction of 1,4-dibromonaphthalene with 2-amino-5-(butan-2-yl)phenol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced naphthalene-benzoxazole compounds.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, such as fluorescence spectroscopy and microscopy, to study molecular interactions and dynamics.
Biology: Employed in the labeling of biological molecules, such as proteins and nucleic acids, for imaging and detection purposes.
Medicine: Investigated for its potential use in photodynamic therapy, where its fluorescent properties can be utilized to target and destroy cancer cells.
Industry: Applied as a brightening agent in the production of textiles, plastics, and paper products to enhance their visual appeal
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, resulting in a brightening effect. This process is facilitated by the conjugated structure of the compound, which allows for efficient energy transfer and fluorescence. The molecular targets include chromophores in the substrate materials, where the compound binds and enhances their optical properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-benzoxazolyl)naphthalene: Another fluorescent brightener with a similar naphthalene-benzoxazole structure.
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): A compound with a similar core structure but without the butan-2-yl substituents.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] is unique due to the presence of butan-2-yl groups, which enhance its solubility and compatibility with various substrates. This makes it more effective as a brightening agent compared to its analogs .
Properties
CAS No. |
820972-47-2 |
|---|---|
Molecular Formula |
C32H30N2O2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-butan-2-yl-2-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H30N2O2/c1-5-19(3)21-11-15-29-27(17-21)33-31(35-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-18-22(20(4)6-2)12-16-30(28)36-32/h7-20H,5-6H2,1-4H3 |
InChI Key |
GSYZWWPQSYWUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


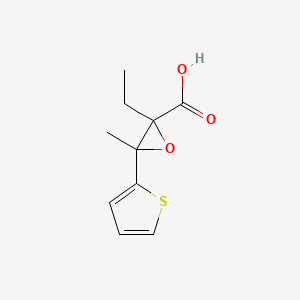
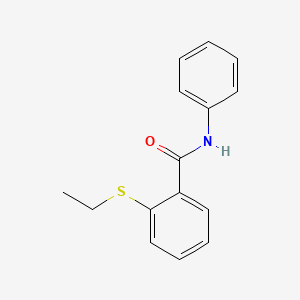
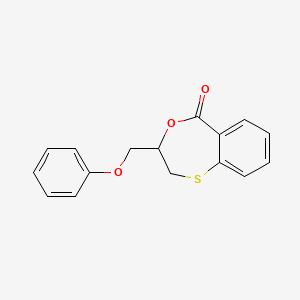
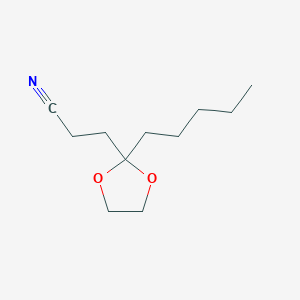
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
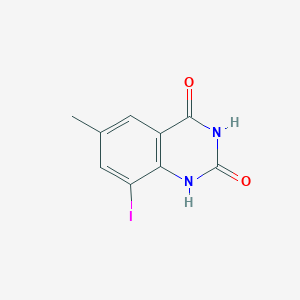
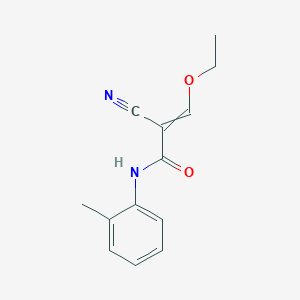

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
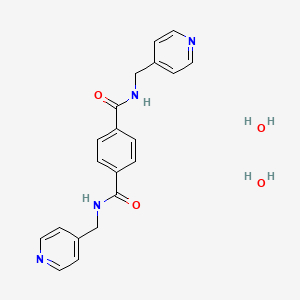
![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)

![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
